molecular formula C15H11ClN2O2S B2885533 2-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide CAS No. 320421-58-7

2-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide

Cat. No. B2885533
CAS RN: 320421-58-7
M. Wt: 318.78
InChI Key: FOWCJGFQJPZWFU-UHFFFAOYSA-N
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Description

“2-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide” is a chemical compound with the molecular formula C15H11ClN2O2S and a molecular weight of 318.78 . It is also known by other synonyms such as “2-chloro-N-(3-cyano-4-methanesulfinylphenyl)benzamide” and "Benzamide, 2-chloro-N-[3-cyano-4-(methylsulfinyl)phenyl]-" .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C15H11ClN2O2S. This indicates that it contains 15 carbon atoms, 11 hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom . The exact arrangement of these atoms in the molecule would be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For this compound, some of these properties include its molecular weight (318.78), its molecular formula (C15H11ClN2O2S), and its physical state at room temperature . Other properties, such as its melting point, boiling point, and density, would need to be determined experimentally .

Scientific Research Applications

Chemical Synthesis

Research by Kobayashi et al. (2013) presented an efficient one-pot method for synthesizing 2-sulfanyl-3-sulfinyl-1H-indoles, derived from compounds similar to 2-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide, indicating its potential use in complex chemical syntheses (Kobayashi, Kobayashi, & Ezaki, 2013).

Metabolic Studies

Yue et al. (2011) studied the metabolism of a similar compound, GDC-0449 (a molecule structurally related to this compound), in rats and dogs, showing its extensive metabolism and suggesting its role in pharmacokinetic studies (Yue et al., 2011).

Catalytic Applications

Karimi-Jaberi et al. (2012) discussed the use of compounds with structural similarities in catalysis, specifically in the synthesis of certain derivatives, which can be relevant for understanding the catalytic potential of this compound (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).

Pharmaceutical Research

Morgan et al. (1990) synthesized and studied the cardiac electrophysiological activity of compounds structurally related to this compound, indicating its potential relevance in the development of new pharmaceuticals (Morgan et al., 1990).

Polymer Chemistry

Sun et al. (2010) explored the use of similar compounds in the synthesis of half-titanocene chlorides, highlighting its possible applications in polymer chemistry and material science (Sun et al., 2010).

Antibacterial Studies

Ahmed (2007) investigated the synthesis of new antibiotic and antibacterial drugs using compounds structurally related to this compound, suggesting its potential in developing new antimicrobial agents (Ahmed, 2007).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. The mechanism of action would depend on the specific application of the compound, such as whether it is used as a pharmaceutical, a catalyst, or a reagent in a chemical reaction .

properties

IUPAC Name

2-chloro-N-(3-cyano-4-methylsulfinylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c1-21(20)14-7-6-11(8-10(14)9-17)18-15(19)12-4-2-3-5-13(12)16/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWCJGFQJPZWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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